1,3-Di(4-sulfamoylphenyl)triazene
Description
Overview of Triazene (B1217601) Derivatives in Chemical Sciences
Triazenes are a class of organic compounds characterized by the functional group R¹−N=N−NR²R³, where three nitrogen atoms are linked in a chain. numberanalytics.comwikipedia.org Formally derived from the unstable inorganic compound triazene (H₂N−N=NH), organic triazenes are noted for their versatility as intermediates in organic synthesis. numberanalytics.comwikipedia.orgwikipedia.org Their history dates to the early 20th century, with a significant resurgence in interest in recent decades due to new synthetic methods and applications. numberanalytics.com
In synthetic chemistry, triazenes are valuable for their role in cross-coupling reactions, cyclizations, and various functional group transformations, enabling the construction of complex heterocyclic structures, natural products, and pharmaceuticals. numberanalytics.com The triazene moiety can also function as a stable precursor or an in situ source for diazonium salts, which are highly reactive intermediates. wikipedia.org Furthermore, triazenes have been employed as protecting groups for sensitive secondary amines. wikipedia.org Beyond the laboratory, triazene derivatives have found applications as dyes and in the development of medications, such as the anticancer agent Dacarbazine. wikipedia.orgtaylorandfrancis.com
The general synthesis of triazenes involves the N-coupling reaction between a diazonium salt and a primary or secondary amine, a process typically conducted under mild conditions. wikipedia.org Symmetrical 1,3-disubstituted triazenes can be formed in a one-pot reaction from a primary amine through partial diazotization followed by coupling with the remaining amine. wikipedia.org
Significance of Sulfamoylphenyl Moieties in Organic Chemistry
The sulfamoylphenyl group, an aromatic ring substituted with a sulfonamide (–SO₂NH₂) functional group, is a critical pharmacophore in medicinal chemistry. Sulfonamides, or sulfa drugs, were among the first classes of antimicrobial agents and continue to be a cornerstone in the development of various therapeutic agents.
The incorporation of the sulfamoylphenyl moiety into a larger molecule can significantly influence its physicochemical and biological properties. This group is known to be a key component in a multitude of drugs with diverse biological activities. A prominent example is its role in carbonic anhydrase inhibitors. The sulfonamide group can coordinate to the zinc ion in the active site of carbonic anhydrase enzymes, leading to potent inhibition. This property is exploited in diuretics and drugs for glaucoma. Novel sulfonamides that incorporate triazene moieties have demonstrated powerful inhibitory effects on carbonic anhydrase I and II. taylorandfrancis.com
Furthermore, the sulfamoylphenyl group is explored in the design of anticancer agents. jrespharm.com The synthesis of novel triazenes from sulfonamides like sulfaguanidine (B1682504), sulfapyridine, and sulfamethoxazole (B1682508) has been a subject of research to develop new compounds with potential antitumor activities. jrespharm.com
Historical Development and Current Research Trajectories of 1,3-Di(4-sulfamoylphenyl)triazene and Related Compounds
The development of triazene chemistry began in the early 1900s, but its synthetic potential was more fully realized much later. numberanalytics.com The related triazine herbicides were first developed in 1952. researchgate.net The fundamental synthesis for triazenes, the coupling of diazonium salts with amines, has been a long-established method. wikipedia.org
The specific compound, this compound, is a symmetrical diaryltriazene. Its synthesis follows the general principle for such compounds, where an aromatic amine—in this case, sulfanilamide (B372717) (4-aminobenzenesulfonamide)—is diazotized and then coupled with another molecule of the same amine.
Current research on triazene derivatives is vibrant and multifaceted. Key trajectories include:
Prodrug Development: Triazenes are investigated as prodrugs for targeted cancer therapy. taylorandfrancis.com For instance, certain triazene derivatives are designed for melanocyte-directed enzyme prodrug therapy (MDEPT), where they are activated by the tyrosinase enzyme present in melanoma cells. taylorandfrancis.com
Enzyme Inhibition: The combination of the triazene scaffold with pharmacologically active moieties like sulfonamides is a major area of interest. Research focuses on creating potent inhibitors for enzymes such as carbonic anhydrase. taylorandfrancis.com
Materials Science: Polymeric triazenes are being explored for their potential as conductive and absorbent materials. wikipedia.org Coordination polymers synthesized using triazene-based ligands are also an active area of academic study. researchgate.net
Synthetic Methodology: Researchers continue to develop more efficient and greener synthetic methods for preparing triazene compounds, including the use of microwave irradiation to improve reaction times and yields. chim.it
For this compound and its analogues, research is primarily driven by the "combi-targeting" concept, which aims to combine the properties of a known pharmacophore (sulfonamide) with the triazene linker to create novel therapeutic candidates. jrespharm.com
Scope and Academic Relevance of Research on this compound
The academic relevance of studying this compound lies at the intersection of medicinal chemistry, organic synthesis, and materials science. The compound embodies the strategic combination of two important chemical motifs: the 1,3-diaryltriazene core and the sulfamoylphenyl group.
The 1,3-diaryltriazene scaffold is recognized for its broad range of biological activities, including antibacterial and antifungal properties, and its use in developing anticancer molecules. taylorandfrancis.comresearchgate.net Triazenes like Dacarbazine and Temozolomide are clinically used alkylating agents with favorable pharmacokinetic profiles. taylorandfrancis.com Simultaneously, the sulfamoylphenyl group is a well-established pharmacophore responsible for the activity of numerous drugs.
Therefore, research on this compound and related structures is academically significant for several reasons:
Drug Discovery: It serves as a model compound for exploring the synergistic or additive effects of combining a triazene moiety with a sulfonamide. The primary focus is on its potential as a dual-action agent or as a highly specific enzyme inhibitor.
Structure-Activity Relationship (SAR) Studies: Investigating this compound and its derivatives allows for detailed SAR studies. By modifying the substituents on the phenyl rings or the triazene core, chemists can probe the structural features essential for biological activity. nih.gov
Synthetic Innovation: The synthesis of symmetrical and unsymmetrical diaryltriazenes presents ongoing challenges and opportunities for developing novel and more efficient synthetic protocols. researchgate.net
The physical and chemical properties of this compound are central to this research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5433-44-3 chemicalbook.com |
| Molecular Formula | C₁₂H₁₃N₅O₄S₂ |
| Molecular Weight | 371.40 g/mol |
| Appearance | Data not widely published, likely a solid |
| Synthesis | Coupling of diazotized sulfanilamide with sulfanilamide wikipedia.orgjrespharm.com |
Table 2: Key Research Areas for Diaryltriazene Sulfonamides
| Research Area | Focus | Key Findings/Objectives |
|---|---|---|
| Anticancer Activity | Evaluation against various cancer cell lines. jrespharm.com | Some triazene-sulfonamide complexes show higher cytotoxicity against cancer cells than normal cells. researchgate.net |
| Enzyme Inhibition | Targeting enzymes like carbonic anhydrase. taylorandfrancis.com | Triazene-sulfonamide derivatives can be potent inhibitors of carbonic anhydrase I and II. taylorandfrancis.com |
| Antibacterial Properties | Screening against various bacterial strains. taylorandfrancis.comresearchgate.net | The 1,3-diaryltriazene scaffold is associated with antibacterial activity. taylorandfrancis.com |
| Coordination Chemistry | Use as ligands for synthesizing metal complexes. researchgate.net | Development of coordination polymers with potential catalytic or biological applications. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c13-22(18,19)11-5-1-9(2-6-11)15-17-16-10-3-7-12(8-4-10)23(14,20)21/h1-8H,(H,15,16)(H2,13,18,19)(H2,14,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKNCBFGLHEOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202701 | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-44-3 | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZENESULFONAMIDE, 4,4'-(1-TRIAZENE-1,3-DIYL)BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7683ZN80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1,3 Di 4 Sulfamoylphenyl Triazene Derivatives
General Synthetic Pathways to Triazenes and Aryltriazenes
Triazenes are characterized by a diazoamino functional group (–N=N–N–) and are valuable structures in various chemical fields. thieme-connect.com General synthesis of 1,3-diaryltriazenes typically involves the reaction of an aryl diazonium salt with a primary or secondary amine. thieme-connect.comthieme-connect.com Traditionally, aryl diazonium compounds are generated through the diazotization of primary aromatic amines under cold, strongly acidic conditions using inorganic nitrites. thieme-connect.comnsf.gov
Alternative and milder methods have also been developed. One such approach involves the in situ formation of aryl diazonium intermediates from aryl amines via transnitrosation using N-nitrososulfonamides. This method allows for a one-pot, two-step transformation at room temperature without the need for stringent anaerobic or anhydrous conditions. thieme-connect.comthieme-connect.comnsf.gov Another reagent, isoamyl nitrite (B80452), has been reported for the synthesis of certain triazenes, though its application can be limited by handling challenges. nsf.gov
Specific Synthesis of 1,3-Di(4-sulfamoylphenyl)triazene
The synthesis of the specific compound, this compound, and its derivatives, follows the general principles of triazene (B1217601) formation, primarily through diazotization and coupling reactions.
Diazotization and Coupling Reactions
The classical and widely employed method for synthesizing 1,3-diaryltriazene sulfonamides involves a two-step process:
Diazotization: An aromatic amine, such as sulfanilamide (B372717) (4-aminobenzenesulfonamide), is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt. researchgate.netslideshare.netpharmdguru.com
Coupling: The resulting diazonium salt is then coupled with another aromatic amine. For the synthesis of symmetrical this compound, the diazonium salt of sulfanilamide is reacted with another molecule of sulfanilamide. The coupling reaction is typically carried out in a buffered medium, often using sodium acetate, to maintain a suitable pH for the electrophilic aromatic substitution to occur. researchgate.net
A general scheme for this synthesis is presented below:
Scheme 1: General synthetic route for 1,3-diaryltriazene sulfonamide derivatives. researchgate.net
| Step | Reagents and Conditions |
| (i) Diazotization | H₂O, HCl, NaNO₂, 0–5 °C, 30 min |
| (ii) Coupling | Substituted aromatic anilines, MeOH, H₂O, sodium acetate, 0–5 °C for 3h, then room temp. overnight |
Derivatization Strategies of the Core Structure
Once the core 1,3-diaryltriazene structure is formed, various derivatization strategies can be employed to modify its properties. These modifications can be made to the aromatic rings or the triazene linker itself.
For instance, a series of novel 1,3-diaryltriazene-substituted sulfathiazole (B1682510) and sulfaguanidine (B1682504) derivatives have been synthesized. researchgate.netresearchgate.net This is achieved by reacting the diazonium salt of one sulfonamide-containing compound with a different substituted aromatic amine, leading to unsymmetrical diaryltriazenes. researchgate.netresearchgate.net These derivatization strategies are crucial for creating libraries of compounds for various applications. researchgate.netnih.gov
Another approach involves the methylation of the triazene nitrogen, which can help to avoid potential thermal rearrangement to p-aminoazobenzenes and tautomerization issues that can occur with 1,3-diaryltriazenes. nsf.gov
Reactivity and Functionalization of Triazene Scaffolds
The triazene scaffold is not merely a static linker but an active participant in various chemical transformations, allowing for further functionalization. thieme-connect.comthieme-connect.comcdnsciencepub.comnih.gov The reactivity of triazenes is largely influenced by the substituents on the nitrogen atoms and the reaction conditions. numberanalytics.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com Triazenes can serve as precursors to diazonium salts, which are reactive intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling. numberanalytics.com This allows for the synthesis of complex biaryl structures. numberanalytics.com The triazene group can act as a directing group in certain reactions, facilitating selective functionalization of the aromatic rings. acs.org
Palladium-catalyzed cross-coupling reactions have been extensively studied, and while much research has focused on traditional coupling partners, the use of triazene-derived species is a growing area of interest. mdpi-res.comnih.gov
C–H Functionalization Approaches
Direct C–H functionalization is an increasingly important strategy in organic synthesis as it offers an atom-economical way to form new bonds. In the context of triazene scaffolds, the triazene moiety itself can act as a directing group to guide the functionalization of specific C–H bonds on the attached aryl rings. acs.org
Cyclization Reactions
The triazene moiety is a versatile functional group that can participate in or facilitate cyclization reactions to form various heterocyclic systems. In these reactions, the triazene can act as a masked diazonium group or be directly incorporated into the new ring system.
One significant transformation is the palladium-catalyzed annulation of 1,3-diaryltriazenes to produce benzotriazin-4(3H)-ones. nih.govacs.org This process involves the reaction of the diaryltriazene with carbon monoxide (CO), leading to the formation of a new heterocyclic ring. nih.govacs.org
Furthermore, the triazene group can function as a stable precursor to a diazonium ion, which can be released under specific conditions (e.g., acidic medium) to trigger a cyclization event. This "cyclative cleavage" strategy is a powerful tool in heterocyclic synthesis. beilstein-journals.orgbeilstein-archives.org For instance, pyrazolyltriazenes have been used to synthesize pyrazolo[3,4-d] Current time information in Bangalore, IN.organic-chemistry.orgacs.orgtriazine derivatives. beilstein-journals.orgbeilstein-archives.org In this type of reaction, the triazene is cleaved to generate an intermediate diazonium salt, which then undergoes intramolecular cyclization onto a suitably positioned nucleophilic group on the molecule. beilstein-journals.org While this example involves a pyrazolyltriazene, the principle demonstrates a fundamental reactivity pattern applicable to other substituted triazenes where an intramolecular nucleophile is present.
| Reaction Type | Reactant | Reagents/Conditions | Product | Reference(s) |
| Pd-Catalyzed Annulation | 1,3-Diaryltriazene | Palladium catalyst, CO | Benzotriazin-4(3H)-one | nih.govacs.org |
| Cyclative Cleavage | Pyrazolyltriazene | Acid (e.g., H₂SO₄) | Pyrazolo[3,4-d] Current time information in Bangalore, IN.organic-chemistry.orgacs.orgtriazine | beilstein-journals.orgbeilstein-archives.org |
Inverse Electron-Demand Diels–Alder (IEDDA) Cycloaddition Reactions
Inverse electron-demand Diels-Alder (IEDDA) reactions are powerful cycloaddition reactions used extensively in heterocyclic synthesis. acs.orguco.edunih.govsci-hub.se However, it is crucial to distinguish between acyclic triazenes (like this compound) and their cyclic aromatic isomers, triazines .
IEDDA reactions are characteristic of electron-deficient azadienes, a role perfectly filled by the cyclic 1,2,3-, 1,2,4-, and 1,3,5-triazine (B166579) ring systems. nih.govscispace.comnih.gov In these reactions, the electron-poor triazine ring acts as the diene and reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes). acs.orguco.edusigmaaldrich.com This cycloaddition typically proceeds via a [4+2] mechanism, often followed by the elimination of a small molecule (like N₂) to yield a new, stable heterocyclic or carbocyclic ring, such as pyridines or pyrimidines. acs.orgnih.gov
This reaction pathway is not a characteristic transformation for acyclic 1,3-diaryltriazenes. The open-chain triazene functional group does not possess the necessary conjugated diene system within a rigid, electron-deficient ring required to participate as the diene component in an IEDDA reaction. Therefore, this class of reaction is primarily associated with the isomeric triazine heterocycles. scispace.comnih.gov
Transformations Involving Aryl Cation or Radical Intermediates
Aryl triazenes are highly versatile building blocks in organic synthesis, largely because the triazene linkage can be readily cleaved to generate reactive intermediates. researchgate.netcetjournal.it The N-N-N bond is susceptible to cleavage, particularly under acidic conditions. This cleavage typically yields a stable amine and an aryl diazonium salt (Ar-N₂⁺). researchgate.net
The resulting aryl diazonium salt is a valuable intermediate that can proceed down two main pathways:
Formation of an Aryl Cation (Ar⁺): The diazonium salt can lose a molecule of dinitrogen (N₂), a highly stable leaving group, to generate a high-energy aryl cation. This cation is a powerful electrophile that can be trapped by various nucleophiles.
Formation of an Aryl Radical (Ar•): Through a single electron transfer (SET) process from a reducing agent or under photoredox conditions, the diazonium salt can be reduced to form an aryl radical, again with the extrusion of dinitrogen. nih.gov
These aryl radicals are versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds, particularly in C-H arylation reactions of other aromatic or heteroaromatic systems. nih.gov The generation of aryl radicals from precursors like diazonium salts is a cornerstone of classical transformations like the Meerwein arylation and the Sandmeyer reaction. nih.gov Thus, this compound can serve as a stable, solid precursor for the corresponding 4-sulfamoylphenyl cation or radical, which can then be used in various subsequent coupling or addition reactions.
Green Chemistry Approaches in Triazene Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous reagents. instras.com Several innovative approaches are being applied to the synthesis and transformation of triazenes and related nitrogen-containing heterocycles.
A notable advancement is the use of photochemical methods. For example, the cyclization of amide-bearing aryl triazines to form benzotriazin-4(3H)-ones has been achieved using visible light (420 nm) without the need for any additives or photocatalysts. acs.org This reaction, when performed in a continuous flow reactor, offers excellent yields in very short residence times, showcasing a scalable and environmentally benign process. acs.org
Other green chemistry strategies relevant to this area of synthesis include:
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," minimizes volatile organic compound (VOC) emissions and simplifies product purification. mdpi.com
Alternative Energy Sources: The use of ultrasound or mechanochemistry (milling) can promote reactions, often at lower temperatures and with higher efficiency than traditional heating, as has been demonstrated for the synthesis of other N-heterocycles like triazoles. nih.gov
Catalysis: Employing efficient catalysts, such as the iron-catalyzed synthesis of 1,3,5-triazines, can create more atom-economical pathways that avoid stoichiometric and often toxic reagents. researchgate.net
Advanced Photocatalysis: The development of novel materials like modified carbon nitride for piezo-photocatalysis represents the frontier of green energy applications, harnessing both light and mechanical forces to drive chemical reactions. acs.org
These approaches are part of a broader shift towards more sustainable and efficient chemical manufacturing.
| Green Chemistry Approach | Description | Example Application | Reference(s) |
| Photochemistry | Use of visible light as an energy source to drive reactions, often without catalysts. | Synthesis of benzotriazin-4(3H)-ones from aryl triazines in a continuous flow reactor. | acs.org |
| Solvent-Free Synthesis | Conducting reactions in the absence of a solvent to reduce waste and environmental impact. | Solvent-free reaction of 1,2-diaza-1,3-butadienes with phosphites. | mdpi.com |
| Ultrasound/Mechanochemistry | Use of mechanical energy (sonication or milling) to promote chemical reactions. | Synthesis of 1,2,3-triazoles under ultrasound conditions. | nih.gov |
| Piezo-photocatalysis | Coupling mechanical stress and photoexcitation in specialized materials to enhance catalytic activity. | Hydrogen peroxide production using biochar-tailored carbon nitride. | acs.org |
Theoretical and Computational Investigations on 1,3 Di 4 Sulfamoylphenyl Triazene and Analogs
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental tools for investigating the intrinsic properties of 1,3-Di(4-sulfamoylphenyl)triazene at the atomic level. These computational approaches allow for the prediction of molecular geometries, electronic charge distributions, and spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful method for studying the electronic structure of molecules like this compound. researchgate.netnih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can provide accurate predictions of the molecule's geometry and electronic properties. nih.govmdpi.com For instance, theoretical evaluations of NMR chemical shifts for novel triazene (B1217601) salts have been successfully carried out using DFT, showing good agreement with experimental data. nih.gov
Studies on related triazine derivatives have utilized DFT to calculate key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comjocpr.com The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. mdpi.com For a series of 1,3,5-triazine (B166579) derivatives, DFT calculations have been employed to investigate their molecular structures and electronic properties, which are essential for applications such as dye-sensitized solar cells. nih.gov Furthermore, DFT has been used to study the intramolecular hydrogen bonding and the excited-state proton transfer mechanisms that are crucial for the photostability of some triazine compounds. osti.gov
Conformational Analysis and Energetic Profiles
The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound and its analogs helps in identifying the most stable conformations and the energy barriers between them. Theoretical conformational analysis of related heterocyclic systems, such as 1,3,2-benzodioxaphosphinan-4-ones, has been performed using nonempirical quantum-chemical calculations to determine the preferred conformations of the heteroring and the orientation of exocyclic substituents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These models are pivotal in medicinal chemistry for predicting the activity of new compounds and for guiding the synthesis of more potent analogs.
Development of Predictive Models for Biological Activities
QSAR models have been successfully developed for various triazine and sulfonamide derivatives to predict their biological activities, including anticancer and enzyme inhibitory effects. jocpr.comnih.govmdpi.com For a series of triazine derivatives, QSAR models have been developed to predict their activity, with some models showing good regression coefficients. jocpr.com In the context of anticancer drug design, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) have been employed for 1,3,5-triazine derivatives, demonstrating strong reliability and predictive power. ekb.eg
These predictive models are often built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net For instance, a QSAR study on triazine derivatives used PCA, MLR, and ANN to establish a relationship between molecular structures and their biological activities. researchgate.net The goal of such models is to identify the key molecular features that govern the desired biological response, thereby enabling the rational design of new compounds with enhanced activity.
Molecular Descriptors and Statistical Analyses
The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can effectively quantify the structural features of the molecules. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Commonly used descriptors in QSAR studies of triazine and sulfonamide derivatives include:
Quantum chemical descriptors: Heat of formation, total energy, HOMO energy, LUMO energy, absolute hardness, and electronegativity. jocpr.com
Physicochemical and topological descriptors: Dipole moment, excitation energy, solvent-accessible surface area, and heat of formation. nih.gov
Statistical methods such as multilinear regression (MLR) are employed to establish a mathematical relationship between these descriptors and the biological activity. jocpr.com The quality and predictive ability of the QSAR models are validated using statistical parameters like the regression coefficient (R²) and the cross-validation coefficient (q²). jocpr.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Triazine Derivatives
| Descriptor | Description | Relevance to Biological Activity |
| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Relates to the stability of the molecule. jocpr.com |
| Steric Energy (SE) | The energy associated with the spatial arrangement of atoms in a molecule. | Influences how the molecule fits into a receptor's active site. jocpr.com |
| Total Energy (TE) | The sum of electronic energy and internuclear repulsion energy. | Reflects the overall stability of the molecular structure. jocpr.com |
| LUMO Energy (∈LUMO) | The energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. nih.gov |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Affects interactions with polar environments and binding sites. nih.gov |
| Solvent Accessible Surface Area | The surface area of a molecule that is accessible to a solvent. | Relates to the molecule's solubility and interactions with the biological medium. nih.gov |
This table presents a selection of molecular descriptors that have been used in QSAR studies of triazine derivatives, illustrating the types of parameters that would be relevant for modeling the activity of this compound.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to its biological target at an atomic level. These methods are instrumental in elucidating the mechanism of action and in the rational design of new inhibitors.
Studies on triazole benzene (B151609) sulfonamide derivatives, which are structurally related to this compound, have utilized molecular docking and MD simulations to investigate their interactions with human carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov These simulations have revealed key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues like Gln92, Thr200, and Asn66. nih.gov
MD simulations provide further insights into the stability of the ligand-protein complex over time. nih.govnih.gov Analyses of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can confirm the stable binding of the compound within the active site. nih.gov For instance, a 100 ns MD simulation of a triazole benzene sulfonamide derivative complexed with CA IX showed stable hydrophobic and hydrophilic interactions. nih.gov
Table 2: Illustrative Docking and Interaction Data for a Sulfonamide Inhibitor with Carbonic Anhydrase
| Parameter | Value/Description |
| Target Protein | Human Carbonic Anhydrase IX (hCA IX) |
| Binding Energy (kcal/mol) | -9.2 |
| Key Interacting Residues | Gln92, Thr200, Asn66, His68 |
| Types of Interactions | Hydrogen bonds, hydrophobic contacts |
| MD Simulation Stability | Stable RMSD and RMSF over 100 ns |
This table provides representative data from a molecular docking and dynamics study of a triazole benzene sulfonamide derivative with carbonic anhydrase IX. nih.gov This illustrates the type of information that would be sought for this compound to understand its binding mode.
Ligand-Protein Binding Mode Predictions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein target. This technique allows for the elucidation of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational studies on its structural analogs, particularly those containing the 1,3,5-triazine scaffold and sulfonamide moieties.
For instance, molecular docking studies on a series of 1,3,5-triazine derivatives have revealed their potential to bind to various protein targets. In one such study, novel 1,3,5-triazine derivatives were designed and evaluated as anticancer agents, with molecular docking used to predict their binding modes within the active site of dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. researchgate.net The docking simulations indicated that the triazine core could form crucial hydrogen bonds with key amino acid residues in the DHFR active site. researchgate.net
Similarly, computational analyses of 1,3,5-triazine derivatives targeting adenosine (B11128) receptors have predicted specific binding interactions. Molecular docking studies on hA1 and hA3 adenosine receptor subtypes suggested that the triazine scaffold plays a central role in anchoring the ligand within the binding pocket. nih.gov
Furthermore, investigations into quinazoline (B50416) derivatives bearing a sulfamerazine (B1682647) moiety have utilized molecular docking to understand their inhibitory activity against enzymes like 3CLpro, cPLA2, and sPLA2. researchgate.net These studies highlight the importance of the sulfonamide group in forming interactions with the protein.
A study on (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors demonstrated that the sulfamoyl group is crucial for binding to the zinc ion in the active site of carbonic anhydrase isoforms. tandfonline.com This suggests that this compound could also be a potential inhibitor of carbonic anhydrases, with its sulfamoyl groups coordinating with the catalytic zinc ion.
The following table summarizes the predicted binding interactions for analogs of this compound with various protein targets, as determined by molecular docking studies.
| Analog Class | Protein Target | Predicted Key Interactions |
| 1,3,5-Triazine Derivatives | Dihydrofolate Reductase (DHFR) | Hydrogen bonding between the triazine core and active site residues. |
| 1,3,5-Triazine Derivatives | Adenosine Receptors (hA1, hA3) | Triazine scaffold anchoring the ligand in the binding pocket. |
| Quinazoline-Sulfamerazine Hybrids | 3CLpro, cPLA2, sPLA2 | Interactions involving the sulfonamide group. |
| Sulfamoyl-substituted Pyrrolones | Carbonic Anhydrase (CA) | Coordination of the sulfamoyl group with the active site zinc ion. |
Analysis of Binding Affinities and Interactions
The binding affinity of a ligand to its protein target is a critical determinant of its biological efficacy. Computational methods, such as molecular docking and free energy calculations, can provide quantitative estimates of binding affinity, often expressed as docking scores or inhibition constants (Ki).
Studies on analogs of this compound have demonstrated a range of binding affinities depending on the specific substitutions and the target protein. For example, in the study of 1,3,5-triazine derivatives as anticancer agents, several compounds exhibited high tumor inhibition activity, suggesting strong binding to their target. researchgate.net
In the context of adenosine receptor antagonists, certain 1,3,5-triazine derivatives displayed high binding affinities, with Ki values in the nanomolar range for the hA1 and hA3 receptor subtypes. nih.gov The specific substitutions on the triazine core were found to significantly influence the binding affinity. nih.gov
The inhibitory activity of sulfonamide-containing compounds against carbonic anhydrase isoforms is well-established. N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines, for instance, have shown strong inhibition of carbonic anhydrase I and II, with inhibition constants in the nanomolar to low micromolar range. nih.gov This potent inhibition is attributed to the strong interaction of the sulfonamide group with the zinc ion in the enzyme's active site.
The following table presents a summary of the binding affinities and inhibitory activities reported for various analogs of this compound against different protein targets.
| Analog Class | Protein Target | Reported Binding Affinity / Activity |
| 1,3,5-Triazine Derivatives | Non-small cell lung cancer (A549) | Some compounds showed higher tumor inhibition than methotrexate. |
| 1,3,5-Triazine Derivatives | Adenosine Receptors (hA1, hA3) | Ki values in the nanomolar range. |
| N-(p-sulfamoylphenyl)-glycopyranosylamines | Carbonic Anhydrase I (CA I) | Ki in the range of 510-1200 nM. |
| N-(p-sulfamoylphenyl)-glycopyranosylamines | Carbonic Anhydrase II (CA II) | Ki in the range of 10-25 nM. |
The computational and experimental data on these analogs strongly suggest that this compound would likely exhibit significant binding affinity for proteins that have binding sites amenable to interactions with its key structural features, particularly the two sulfamoylphenyl groups. The symmetrical nature of the molecule could potentially allow for bivalent interactions, enhancing its binding affinity. Further computational studies, specifically focused on this compound, are warranted to precisely determine its binding modes and affinities with various pharmacologically relevant proteins.
Mechanistic Studies of Biological Activities at the in Vitro/cellular Level
Enzyme Inhibition Mechanisms
The dual chemical nature of 1,3-Di(4-sulfamoylphenyl)triazene, possessing both sulfonamide groups and a triazene (B1217601) core, suggests multiple potential enzymatic targets. Research on analogous structures provides a clear framework for understanding these inhibitory actions.
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.net The primary mechanism involves the coordination of the sulfamoyl group's nitrogen and oxygen atoms to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. nih.gov
Various sulfonamide derivatives have been extensively studied for their inhibitory activity against different human (h) CA isoforms. The cytosolic isoforms hCA I and II are widespread, while hCA IX and XII are transmembrane isoforms overexpressed in many tumors and are linked to cancer progression and chemoresistance. nih.govresearchgate.net Compounds incorporating sulfonamide and triazine moieties have demonstrated potent inhibition of these isoforms. For instance, a series of sulfonamides with 1,3,5-triazine (B166579) groups showed significant inhibitory action against hCA I, II, and the tumor-associated hCA IX. nih.gov Inhibition constants (Kᵢ) for these related compounds often fall within the nanomolar range, indicating high-affinity binding. nih.govnih.gov The selectivity for tumor-associated isoforms (IX and XII) over cytosolic ones (I and II) is a key goal in the development of anticancer sulfonamides. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Structurally Related Sulfonamides This table presents data for various sulfonamide derivatives to illustrate the typical range of inhibition for this class of compounds, as specific data for this compound was not detailed in the search results.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Benzenesulfonamides with aroylhydrazone moieties | 86.4 - 32,800 | 0.56 - 17.1 | 4.5 - 553 | 0.85 - 376 |
| Sulfonamides with triazine moieties | 31 - 8500 | 14 - 765 | 1.0 - 640 | Not Reported |
Data sourced from multiple studies on sulfonamide derivatives. nih.govnih.govnih.gov
Human DNA topoisomerase IIα (htIIα) is another critical enzyme in cancer cell proliferation, responsible for managing DNA topology during replication and transcription. mdpi.com The triazene core of this compound suggests a potential interaction with this enzyme. Studies on monocyclic 1,3,5-triazine derivatives have identified them as catalytic inhibitors of htIIα. nih.govnih.gov Unlike topoisomerase poisons (e.g., etoposide), which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, these catalytic inhibitors typically target the enzyme's ATPase activity. nih.gov They bind to the ATP-binding site in the N-terminal domain of the enzyme, preventing the conformational changes necessary for its catalytic cycle. nih.govresearchgate.net This inhibition halts DNA decatenation and relaxation without inducing DNA damage, representing a distinct mechanism of action. nih.gov For example, novel 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as htIIα inhibitors that target the ATP binding site. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple signaling pathways promoting cell growth and proliferation. nih.gov Its overexpression and mutation are common in various cancers. The triazine scaffold is a key structural feature in several known EGFR kinase inhibitors. nih.gov The mechanism of inhibition involves the compound binding to the ATP-binding pocket within the kinase domain of EGFR, preventing the phosphorylation and subsequent activation of the receptor. mdpi.com Hybrid molecules combining quinazoline (B50416) and 1,3,5-triazine motifs have been synthesized and shown to be potent EGFR inhibitors, exhibiting activity against various cancer cell lines. nih.gov These findings suggest that the triazene structure within this compound could contribute to anticancer activity through the inhibition of EGFR kinase.
Mechanisms of Antiproliferative Effects in Cellular Systems
The inhibition of the enzymes discussed above translates into broader antiproliferative effects at the cellular level by disrupting key signaling pathways and inducing programmed cell death.
The EGFR/PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell survival, proliferation, and resistance to therapy. nih.govrsc.org Inhibition of EGFR at the top of this cascade, as described for related triazine compounds, directly prevents its activation and downstream signaling. mdpi.com Once EGFR is inhibited, it can no longer activate Phosphoinositide 3-kinase (PI3K). This prevents the conversion of PIP2 to PIP3 and the subsequent recruitment and activation of AKT (also known as Protein Kinase B). nih.gov Inactivated AKT cannot phosphorylate its downstream targets, including the mammalian Target of Rapamycin (mTOR), a key regulator of protein synthesis and cell growth. nih.govresearchgate.net Studies on pyrazolyl-s-triazine derivatives have demonstrated their ability to significantly reduce the levels of PI3K, AKT, and mTOR, confirming that they exert their antiproliferative effects by targeting this pathway. mdpi.comnih.gov
Table 2: Effect of Related Triazine Derivatives on EGFR/PI3K/AKT/mTOR Pathway Components This table summarizes findings for various triazine derivatives, as specific data for this compound was not available in the search results.
| Compound Class | Target Cell Line | Effect on EGFR | Effect on PI3K/AKT/mTOR |
|---|---|---|---|
| Pyrazolyl-s-triazines | HCT-116, MDA-MB-231 | Potent inhibition (IC₅₀ = 59.24 - 70.3 nM for lead compounds) | Remarkable reduction in PI3K, AKT, and mTOR concentrations |
Data sourced from studies on triazine derivatives. mdpi.comrsc.orgnih.gov
A primary consequence of inhibiting pro-survival pathways like PI3K/AKT is the induction of apoptosis, or programmed cell death. mdpi.com Triazine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.govmdpi.com Inhibition of the AKT pathway leads to the de-repression of pro-apoptotic proteins such as Bad and Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3, ultimately resulting in cell death. nih.gov
Furthermore, these compounds often cause cell cycle arrest, preventing cancer cells from progressing through the phases required for division. nih.gov Many triazine-based compounds have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.govnih.gov For example, novel chalcones incorporating triazolo-isoquinoline moieties induced G1 phase arrest in breast cancer cells, thereby inhibiting the G1/S transition and halting proliferation. researchgate.net This modulation of the cell cycle is a key component of the antiproliferative mechanism of this class of compounds. nih.gov
Table 3: Apoptotic and Cell Cycle Effects of Related Triazine Derivatives This table presents findings for various triazine derivatives to illustrate common mechanisms, as specific data for this compound was not detailed in the search results.
| Compound Class | Target Cell Line | Apoptotic Effect | Cell Cycle Effect |
|---|---|---|---|
| Pyrazolo-triazine Sulfonamides | HeLa, HCT 116, PC-3 | Time and concentration-dependent increase in apoptotic cells | G0/G1 arrest in PC-3; S phase accumulation in HCT 116 |
| Triazolo-isoquinoline Chalcones | MCF-7 (Breast) | Significant increase in apoptotic cells (up to 17.28%) | Cell growth arrest at G1 phase |
Data sourced from studies on triazine derivatives. nih.govmdpi.comnih.govresearchgate.net
Identification of Molecular Targets and Ligand-Target Interactions
The specific molecular targets of this compound are a subject of ongoing investigation, with evidence pointing towards a multifactorial mode of action. Due to its structure, which combines two sulfonamide moieties with a 1,3-diaryltriazene linker, its interactions can be inferred from studies on related compounds.
A primary molecular target for sulfonamide-containing compounds is the enzyme family of carbonic anhydrases (CAs). nih.gov Studies on novel 1,3-diaryltriazene sulfonamides, which share the core structure of this compound, have demonstrated potent inhibitory activity against several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. rjeid.comtandfonline.com The sulfonamide groups are crucial for this interaction, binding to the zinc ion within the enzyme's active site. tandfonline.com Compounds with primary sulfonamides on both sides of the triazene linker have shown significant inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. rjeid.com This suggests that this compound likely acts as an inhibitor of various carbonic anhydrase isoforms.
Another potential target, based on the diaryltriazene structure, is DNA. Structural studies of the related compound Berenil, a bis(4-amidinophenyl)-1,3-triazene, have shown that it binds within the minor groove of DNA, with a preference for adenine/thymine-rich regions. jrespharm.com This mode of interaction is a possibility for this compound, although this has not been directly confirmed.
Mechanistic Insights into Antimicrobial Actions
The antimicrobial properties of this compound are attributed to the combined effects of its sulfonamide and triazene components.
Antibacterial Activity Mechanisms
The antibacterial mechanism of this compound is likely twofold, leveraging the established actions of both sulfonamides and diaryltriazenes.
Inhibition of Folic Acid Synthesis: The sulfonamide portions of the molecule are structural analogs of para-aminobenzoic acid (PABA). openstax.org Bacteria, unlike humans, must synthesize their own folic acid, a crucial cofactor for the synthesis of nucleotides (purines and pyrimidines). By competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for PABA utilization, the sulfonamide moieties block the bacterial folic acid synthesis pathway. This leads to a depletion of the precursors required for DNA synthesis, resulting in a bacteriostatic effect that inhibits bacterial growth and replication. openstax.org
Cell Membrane Disruption: Studies on other diaryltriazene derivatives have revealed a mechanism targeting the bacterial cell membrane. These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. nih.gov Investigations into resistant strains identified mutations in an enzyme responsible for lysylating phospholipids. This suggests that the triazene component may interfere with phospholipid metabolism, altering the composition and integrity of the bacterial cell membrane, which can lead to cell death. nih.gov The lipophilic nature of the triazene structure facilitates interaction with the lipopolysaccharide component of gram-negative bacteria, potentially disrupting both the outer and inner membranes. openstax.org
Antifungal Activity Mechanisms
While specific studies on the antifungal mechanism of this compound are limited, the mechanisms of related chemical classes provide potential insights. The general modes of action for antifungal agents often involve targeting structures unique to fungal cells. nih.gov
A plausible mechanism is the disruption of the fungal cell membrane by interfering with ergosterol (B1671047), its main sterol component. nih.govresearchgate.net This could occur either through direct binding to ergosterol, creating pores and causing leakage of cellular contents, or by inhibiting enzymes in the ergosterol biosynthetic pathway, such as lanosterol (B1674476) 14-α-demethylase. researchgate.netresearchgate.net Another potential, though less likely, mechanism could involve the inhibition of DNA synthesis, similar to the action of flucytosine, or the disruption of cell wall synthesis by inhibiting enzymes like (1,3)-β-D-glucan synthase. researchgate.netdavidmoore.org.uk
Biotransformation Studies and Metabolic Pathways
The biotransformation of this compound is expected to proceed via pathways established for other triazene and sulfonamide compounds. These metabolic processes are crucial as they can lead to the activation or detoxification of the compound. nih.gov
Identification of Metabolites
While the specific metabolites of this compound have not been definitively cataloged in dedicated studies, the metabolic breakdown of related compounds allows for the prediction of its likely metabolic products. The biotransformation is expected to cleave the triazene N-N bond.
Metabolism of other 1,3-diaryltriazenes suggests that the primary metabolites would be the constituent aromatic amines. jrespharm.com Therefore, the principal metabolite is expected to be sulfanilamide (B372717) . Other potential intermediates could include a phenyl diazenyl radical and nitrogen gas , resulting from the decomposition of the unstable triazene linkage. jrespharm.com Further degradation could lead to desaminosulfonamide products through deamination reactions. nih.gov
| Predicted Metabolite | Parent Moiety | Metabolic Process |
| Sulfanilamide | Sulfamoylphenyl | Reductive cleavage of triazene bond |
| Phenyl diazenyl radical | Triazene Linkage | Reductive cleavage of triazene bond |
| Nitrogen Gas | Triazene Linkage | Decomposition |
| Desaminosulfonamide | Sulfamoylphenyl | Deamination |
In Vitro Biotransformation Pathways
In vitro studies using liver microsomes on analogous triazene compounds indicate that cytochrome P450 (CYP450) enzymes play a significant role in their metabolism. jrespharm.comnih.gov
The proposed biotransformation pathway for this compound involves an initial reductive cleavage of the triazene bond, a reaction likely catalyzed by a CYP450 reductase. jrespharm.com This enzymatic reduction is hypothesized to break the bond between the first and second nitrogen atoms (N1-N2) or the second and third nitrogen atoms (N2-N3) of the triazene chain. This cleavage would release the stable parent sulfonamide, sulfanilamide, and an unstable diazonium species or radical, which would further decompose. jrespharm.com This metabolic breakdown effectively acts as a prodrug activation mechanism, releasing the well-known antibacterial agent sulfanilamide. jrespharm.com
Advanced Analytical Characterization in Research of 1,3 Di 4 Sulfamoylphenyl Triazene Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic methods are foundational in the analysis of 1,3-Di(4-sulfamoylphenyl)triazene derivatives, offering non-destructive and highly informative data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic rings typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm. researchgate.netlibretexts.org The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. researchgate.netwisc.edu Protons of the sulfamoyl group (-SO₂NH₂) often present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton of the triazene (B1217601) N-H group can also be observed, though its signal may be broad and its position variable. rsc.org For instance, in related sulfonamide structures, the -SO₂NH- proton can appear as a singlet between 8.78 and 10.15 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Aromatic carbons in sulfonamide derivatives typically resonate in the range of 111 to 160 ppm. rsc.orglibretexts.org The exact chemical shifts can help distinguish between substituted and unsubstituted carbons within the phenyl rings. fiveable.meresearchgate.net For example, carbons directly attached to the sulfamoyl group will experience a different electronic environment compared to other aromatic carbons. Symmetrical substitution patterns in the benzene rings can lead to fewer signals due to chemical equivalence. fiveable.me
Table 1: Representative NMR Data for Sulfonamide-Containing Aromatic Compounds
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.5 researchgate.netlibretexts.org |
| Sulfonamide Proton (-SO₂NH-) | 8.78 - 10.15 rsc.org | |
| ¹³C | Aromatic Carbons (Ar-C) | 110 - 160 rsc.orglibretexts.org |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. vscht.cz The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule.
Key characteristic absorption bands include:
N-H Stretching: The N-H bonds of the primary sulfonamide (-SO₂NH₂) and the secondary amine of the triazene linker give rise to stretching vibrations. Primary amines typically show two bands, while secondary amines show one. wikipedia.orgyoutube.com These bands generally appear in the region of 3300-3500 cm⁻¹. nih.gov In some sulfonamides, N-H stretching vibrations are observed around 3231-3263 cm⁻¹. rsc.org
S=O Stretching: The sulfonyl group (-SO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. ripublication.com
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings usually appear in the region of 1400-1600 cm⁻¹. vscht.cz
Triazene and Triazine Ring Vibrations: The triazene linkage (-N=N-N-) and the broader triazine ring system in related compounds show characteristic absorptions. For instance, triazine rings can have intense absorption bands in the 1500-1600 cm⁻¹ region. e3s-conferences.orgacs.org
Table 2: Characteristic IR Absorption Frequencies for this compound Moieties
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Sulfonamide/Triazene) | Stretching | 3200 - 3500 wikipedia.orgnih.gov |
| C-H (Aromatic) | Stretching | 3000 - 3100 vscht.cz |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1180 ripublication.com |
| C=C (Aromatic) | Stretching | 1400 - 1600 vscht.cz |
| C-N | Stretching | 1270 mdpi.com |
| S-N | Stretching | ~858 nih.gov |
Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the π-electron system of the benzene rings and the triazene bridge are the primary chromophores.
The UV/Vis spectrum of such compounds typically displays strong absorptions corresponding to π → π* transitions. nih.gov The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation in the molecule. libretexts.org Increasing conjugation generally leads to a bathochromic (red) shift to longer wavelengths. libretexts.org Studies on related aromatic triazenes and sulfonamides show absorption maxima in the UV region, often with multiple bands. e3s-conferences.orgresearchgate.netresearchgate.netdocbrown.info For example, some triazine derivatives exhibit absorption bands around 230 nm and 336 nm. e3s-conferences.org The solvent can also influence the λmax due to interactions with the solute molecule. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like sulfonamide derivatives. nih.govscielo.br In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govnih.gov
Chromatographic Methods for Research Applications
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from reaction mixtures or biological matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of sulfonamides. mdpi.comwu.ac.thnih.gov Reversed-phase HPLC, often using a C18 or C8 stationary phase, is commonly employed for the separation of these moderately polar compounds. wu.ac.thnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com
Detection in HPLC is frequently achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte absorbs strongly. imeko.info For more sensitive and selective analysis, HPLC can be coupled with mass spectrometry (LC-MS), combining the powerful separation capabilities of HPLC with the definitive identification provided by MS. nih.govmdpi.com These methods are crucial for purity assessment, stability studies, and pharmacokinetic analysis in research settings. mdpi.comimeko.info
Table 3: Common Chromatographic Conditions for Sulfonamide Analysis
| Parameter | Typical Setting |
| Technique | High-Performance Liquid Chromatography (HPLC) mdpi.comwu.ac.thnih.gov |
| Stationary Phase | Reversed-phase (e.g., C18, C8) wu.ac.thnih.gov |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution nih.govmdpi.com |
| Detection | UV/DAD or Mass Spectrometry (MS) nih.govimeko.info |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of triazine derivatives due to its versatility and efficiency in separating complex mixtures. nih.govusc.edu Reversed-phase HPLC is commonly employed, utilizing stationary phases like C18 and mobile phases typically composed of methanol or acetonitrile and water, often with additives to control pH. nih.govmdpi.com
The retention behavior of triazine derivatives in HPLC is closely linked to their lipophilicity. mdpi.com Studies on various s-triazine derivatives have shown that their capacity factors are influenced by the mobile phase composition, including the methanol content, pH, and ionic strength. nih.gov For instance, a comprehensive analysis of 6-chloro-1,3,5-triazines demonstrated a clear separation between more lipophilic and less lipophilic compounds. mdpi.com Ultraviolet (UV) photometric detection is a widely used and sensitive method for the general detection of triazine derivatives. nih.gov
The development of semi-preparative HPLC methods has been instrumental in the purification and isolation of newly synthesized triazine derivatives. uniba.sk For example, a method was developed for the purification of triazine derivatives substituted with 4-aminoalkylbenzenesulphonamide and amino acids. uniba.sk This process significantly increased the purity of the target compounds, demonstrating the effectiveness of semi-preparative LC for obtaining high-purity materials for further investigation. uniba.sk
Interactive Table: HPLC Conditions for Triazine Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Separon SIC 18 | C18 and Phenyl columns |
| Mobile Phase | Aqueous sodium dihydrogenphosphate and methanol | Methanol/water, acetonitrile/water, and methanol/acetonitrile/water |
| Detection | Ultraviolet photometric, Amperometric | --- |
Gas Chromatography (GC)
Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable triazine derivatives. When coupled with a mass spectrometer (GC-MS), it provides highly specific spectral data for the identification of individual compounds within a complex mixture. unodc.org
For the analysis of piperazine (B1678402) derivatives, which share structural similarities with some triazine degradation products, a common GC method involves a 5% phenyl/95% methyl silicone column. unodc.org The oven temperature is programmed to start at an initial temperature, hold for a period, and then ramp up to a final temperature. unodc.org Hydrogen is often used as the carrier gas, and a flame ionization detector (FID) or a mass spectrometer can be used for detection. unodc.org
Interactive Table: GC Conditions for Related Compound Analysis
| Parameter | Condition |
|---|---|
| Column | 10 m x 0.32 mm x 0.52 μm film thickness, 5% phenyl/95% methyl silicone phase |
| Carrier Gas | Hydrogen at 1 ml/minute |
| Oven Program | Initial temp 130°C (1 min hold), ramp to 200°C at 25°C/min (3 min hold) |
| Detector | Flame Ionization Detector (FID) |
| Reference | unodc.org |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid chromatography-mass spectrometry (LC/MS) has become an indispensable tool for the sensitive and selective quantification of triazine derivatives and related compounds in various biological and environmental matrices. nih.govnih.gov The coupling of LC with tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument is considered a gold standard for bioanalytical assays, offering high sensitivity and specificity through multiple reaction monitoring (MRM). nih.govresearchgate.net
A validated LC-MS/MS assay was developed for the simultaneous quantification of dual-targeting 1,5-diaryl-1,2,4-triazole sulfonamides in human plasma, which are structurally related to the target compound. nih.gov This method utilized a C18 column with a binary gradient elution and electrospray ionization in positive mode. nih.gov The method demonstrated excellent linearity, accuracy, and precision, making it suitable for preclinical and clinical investigations. nih.gov
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-ToF) MS, is also increasingly used. researchgate.net While triple quadrupole instruments may offer slightly lower detection limits, Q-ToF MS provides the advantage of obtaining full MS/MS spectra in a single injection, which enhances identification and confirmation capabilities. researchgate.net
Interactive Table: LC/MS Conditions for Related Compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Phenomenex Kinetex C18 column |
| Mobile Phase | 0.1% formic acid in water and acetonitrile (95:5, v/v) |
| Flow Rate | 0.7 mL/min |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | API 3500 triple quadrupole mass spectrometer |
| Reference | nih.gov |
Sample Preparation and Enrichment Techniques for Analytical Research
Effective sample preparation is a critical prerequisite for accurate and reliable analytical results, especially when dealing with complex matrices. The primary goal is to isolate and enrich the target analytes while removing interfering substances.
For the analysis of triazine derivatives and related compounds in plasma or serum, a common and straightforward sample preparation technique is protein precipitation. nih.govnih.gov This is often achieved by adding a solvent like acetonitrile to the sample, which denatures and precipitates the proteins. nih.gov After centrifugation, the supernatant containing the analytes can be directly injected into the LC-MS system or further processed. nih.govnih.gov
In some research, particularly during the synthesis and purification of novel compounds, semi-preparative liquid chromatography serves as both a purification and enrichment technique. uniba.sk By optimizing the chromatographic conditions, it is possible to isolate the desired compound from a complex reaction mixture with high purity. uniba.sk For instance, the purity of synthesized triazine derivatives was substantially increased from around 31% to over 98% using this method. uniba.sk
For more complex environmental samples, other techniques like solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analytes before analysis. The choice of the specific sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used.
Emerging Research Areas and Non Clinical Applications of Triazene Compounds
Triazenes in Organic Synthesis and Catalyst Development
Triazenes have become valuable and versatile intermediates in the field of organic synthesis. numberanalytics.com Their utility stems from their stability under various reaction conditions and their ability to act as a protected form of a diazonium salt, which can be unmasked under specific, often mild, conditions. ebrary.net
Role as Synthetic Intermediates
Triazenes are employed in a range of synthetic transformations, including cross-coupling reactions, cyclizations, and the synthesis of complex heterocyclic structures. wikipedia.orgnumberanalytics.com They serve as reliable linkers in combinatorial chemistry for generating diverse molecular libraries. ebrary.net The triazene (B1217601) group can function as a protecting group for sensitive secondary amines, which is a crucial strategy in the multi-step synthesis of complex natural products. wikipedia.org The general process for producing triazenes involves the N-coupling reaction between a diazonium salt and a primary or secondary amine, a reaction that is typically performed under mild conditions. wikipedia.org
Recent innovations in this area include the use of triazenes in photocatalysis, where visible light can initiate reactions, allowing for the synthesis of complex molecules under environmentally friendly conditions. numberanalytics.com Researchers are continually exploring new triazene derivatives and reaction conditions to enhance efficiency and selectivity, aiming to reduce the environmental impact of these synthetic processes. numberanalytics.com
Catalyst Development
The development of new catalysts is a significant trend in triazene chemistry. numberanalytics.com Triazine-based covalent organic polymers (COPs) are emerging as a notable subclass of porous organic materials. rsc.org These materials are synthesized from precursors containing triazine or nitrile groups and are valued for their high stability, large surface area, and high nitrogen content. rsc.org These properties make them effective as catalysts or catalyst supports for a variety of organic reactions in the liquid phase. rsc.org
Furthermore, a green and cost-effective method for the one-pot synthesis of triazines has been developed using an alumina-supported platinum nanoparticle catalyst (Pt/Al₂O₃). rsc.org This process involves the reaction of primary alcohols and amidines and proceeds with high atom efficiency through a series of dehydrogenation, condensation, and dehydration steps, highlighting an environmentally benign route to triazine synthesis. rsc.org
Roles in Materials Science and Polymer Chemistry
The adaptability of the triazene and triazine frameworks has led to their use in the creation of advanced materials with tailored properties. numberanalytics.comebrary.net
Polymer Synthesis
Triazenes have been incorporated into polymer chains to develop materials with specific functionalities. wikipedia.orgebrary.net Polymeric triazenes, for instance, have been investigated for their application as conductive and absorbent materials. wikipedia.org A key property of some triazene-containing polymers is their photosensitivity; the triazeno group can undergo photochemical cleavage to release nitrogen gas, a characteristic that suggests potential applications in photolithography and photo-reproduction technologies. ebrary.net
Microporous covalent triazine polymers (CTPs) have been synthesized with high surface areas. nih.gov These polymers can be processed into nanoscale materials (NCTPs) that are dispersible in physiological solutions while retaining their porous structure. nih.gov This has opened avenues for their use in biomedical applications, such as transport systems for drug delivery. nih.gov
Advanced Materials
In materials chemistry, 1,3,5-triazine (B166579) derivatives are particularly significant. chim.it They are used as electron acceptors in star-shaped molecular systems designed for optoelectronic applications. chim.it By carefully selecting the donor substituents attached to the triazine core, the optoelectronic properties can be fine-tuned, making these materials suitable for use in photovoltaic devices and blue phosphorescent organic light-emitting diodes (OLEDs). chim.it The synthesis of new 1,3,5-triazine derivatives, often through cross-coupling reactions, allows for the creation of multi-armed structures that can form liquid crystalline phases upon interaction with other molecules, demonstrating their potential in advanced display technologies. researchgate.net
Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Triazines, specifically 1,2,4-triazines, have emerged as a significant class of bioorthogonal reagents. acs.orgacs.org
Bioorthogonal Reagents
1,2,4-Triazines are valued for their exceptional stability in biological media, including in the presence of cellular nucleophiles like thiols. acs.orgnih.gov They react robustly and selectively with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (IED-DA) cycloaddition. acs.orgnih.gov This reaction is fast and efficient, making it suitable for labeling biomolecules in live cells. acs.org The stability of the triazine scaffold is a distinct advantage over some other reagents, allowing for its use in demanding environments such as recombinant protein production. acs.orgnih.gov
Computational and experimental studies have allowed for the fine-tuning of triazine reactivity. nih.govrsc.org For example, isomeric 1,2,4-triazines can be designed to have unique reaction profiles. 5-substituted triazines undergo rapid cycloadditions with sterically hindered alkynes, a reactivity not shared by their 6-substituted counterparts. rsc.org This controlled reactivity enables dual bioorthogonal labeling, where multiple components can be tagged and visualized simultaneously. rsc.org The triazine-TCO reaction can also be used in tandem with other bioorthogonal reactions, further expanding the toolkit for complex biological imaging. acs.org
The development of these reagents is often guided by scaffolds found in natural products, which suggests inherent metabolic stability. nih.gov This has led to the exploration of 1,2,4-triazines as potential surrogates for aromatic amino acids like phenylalanine, which could in principle be incorporated into proteins by the cell's own machinery. escholarship.org
Future Directions and Unexplored Avenues in Research
Development of Novel Synthetic Strategies for Complex Triazene (B1217601) Architectures
The synthesis of 1,3-di(4-sulfamoylphenyl)triazene and its analogues is foundational to exploring their properties. While the classical approach involves the coupling of a diazonium salt with a corresponding amine, future research will likely focus on developing more sophisticated and efficient synthetic methodologies. A key area of development will be the creation of strategies that allow for the precise installation of diverse functional groups onto the triazene scaffold. This will enable the generation of libraries of compounds with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.
One promising direction is the use of solid-phase synthesis, which can be adapted for creating triazene libraries. This technique offers advantages in terms of purification and automation. Furthermore, the development of catalytic methods for the formation of the triazene bond is an area ripe for exploration. For instance, the use of transition metal catalysts could offer milder reaction conditions and improved yields. rsc.org
Moreover, research into the synthesis of more complex triazene architectures, such as macrocycles and polymers incorporating the this compound moiety, could lead to materials with unique properties. researchgate.net These advanced synthetic strategies will not only provide access to a wider range of triazene derivatives but also pave the way for their application in materials science and nanotechnology.
Elucidation of Further Molecular Mechanisms and Cellular Pathways
Understanding the precise molecular mechanisms by which this compound exerts its effects is paramount for its rational development. Given the presence of sulfonamide groups, a primary area of investigation would be its interaction with carbonic anhydrases (CAs). nih.govtandfonline.com A series of 1,3-diaryltriazene sulfonamides have demonstrated inhibitory effects against human CA isoforms I and II. nih.govtandfonline.com Future studies should aim to determine the specific binding mode of this compound to various CA isozymes and elucidate the structural determinants of its inhibitory activity.
Beyond carbonic anhydrase inhibition, the triazene core itself suggests other potential biological activities. Triazene compounds are known to act as alkylating agents, with their mechanism of action often involving the methylation of DNA. nih.gov Research should be directed towards investigating whether this compound or its metabolites can interact with and modify DNA, and if so, to characterize the resulting adducts and their biological consequences. nih.gov The involvement of DNA repair systems in the cellular response to such compounds would also be a critical area of study. nih.gov
Furthermore, exploring the impact of this compound on other cellular pathways is essential. For example, some triazine derivatives have been shown to inhibit kinases or modulate other signaling pathways involved in cell proliferation and survival. mdpi.comnih.gov A comprehensive understanding of the cellular targets of this compound will be crucial for identifying its potential therapeutic applications and any off-target effects.
Integration of Advanced Computational Approaches in Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and development of new chemical entities. nih.govemanresearch.org In the context of this compound, computational approaches can be employed in several key areas.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (e.g., a specific carbonic anhydrase isoform), molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound. nih.gov This information can guide the design of new derivatives with improved potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be applied. emanresearch.org By analyzing a series of related triazene compounds with known activities, these models can identify the key structural features required for a desired biological effect, aiding in the design of novel and more active molecules.
Predictive Modeling: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This early-stage assessment of drug-like properties is crucial for prioritizing compounds for further experimental evaluation and reducing the likelihood of late-stage failures in drug development.
The integration of these advanced computational methods will enable a more rational and efficient approach to the design of triazene-based compounds with optimized properties.
Exploration of New Non-Therapeutic Applications for Triazene Scaffolds
The unique chemical properties of the triazene scaffold extend beyond therapeutic applications. Future research should explore the potential of this compound and related compounds in various non-therapeutic fields.
Materials Science: Triazine derivatives are known for their applications in the development of functional materials. rsc.org The symmetrical structure and potential for forming extended networks through hydrogen bonding make this compound an interesting candidate for the construction of organic frameworks, polymers, and other materials with specific photophysical or electronic properties. rsc.org For instance, triazine-based materials have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. rsc.org
Chemical Reagents: Triazenes can serve as versatile reagents in organic synthesis. They are known to be stable precursors for the in situ generation of diazonium ions, which are valuable intermediates in a wide range of chemical transformations. rsc.org The specific substitution pattern of this compound could be exploited to develop novel synthetic methodologies.
Biomimetic Ligands and Scaffolds: Triazine scaffolds have been used to create synthetic, non-peptidic ligands that can mimic natural biological recognition motifs. researchgate.net These "biomimetic ligands" can be used in affinity chromatography for the purification of proteins. The structural features of this compound could be adapted for the design of specific affinity ligands for a range of biological targets. Additionally, triazine-based scaffolds are being explored for tissue engineering applications due to their biocompatibility and tunable mechanical properties. nih.gov
By expanding the scope of research to include these non-therapeutic avenues, the full potential of the this compound scaffold can be realized, leading to innovations across multiple scientific and technological domains.
Q & A
What are the standard synthetic routes for 1,3-Di(4-sulfamoylphenyl)triazene, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via diazonium salt coupling reactions. A common approach involves:
Diazotization : Reacting sulfanilamide derivatives with sodium nitrite under acidic conditions (0–5°C) to form diazonium salts.
Coupling : Adding a second sulfamoylphenylamine derivative to the diazonium salt at controlled pH (8–10) and temperature (0–10°C) to form the triazene linkage.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC). Key parameters include stoichiometric control of nitrite and reaction time to minimize byproducts like azo compounds .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Confirm the triazene (–N=N–N–) linkage (δ 8.2–8.5 ppm for aromatic protons adjacent to sulfonamide groups) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 411) and detect impurities .
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical values) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and N–H bends (3450 cm⁻¹) .
How is the biological activity of this compound evaluated in antimicrobial studies?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI M07-A8 guidelines). Typical MIC ranges: 8–64 µg/mL .
- Zone of Inhibition : Disk diffusion assays (30 µg/disk) with comparative controls (e.g., ciprofloxacin) .
- Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., carbonic anhydrase) .
How can synthesis conditions be optimized for selective carbonic anhydrase (CA) inhibition?
Advanced Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the para-position enhances CA IX/XII inhibition (IC50: 12–45 nM) over off-target isoforms (CA I/II) .
- Reaction pH : Maintain pH 9–10 during coupling to prevent triazene decomposition.
- Temperature Control : Keep diazonium reactions below 5°C to avoid side reactions.
- Catalysts : Use DIPEA (N,N-diisopropylethylamine) to stabilize intermediates .
Table 1: Substituent Effects on CA Isozyme Inhibition
| Substituent (R) | CA IX IC50 (nM) | CA XII IC50 (nM) |
|---|---|---|
| –H | 85 | 92 |
| –NO₂ | 12 | 18 |
| –OCH₃ | 210 | 245 |
How do researchers resolve contradictions between mutagenic and therapeutic properties?
Advanced Methodological Answer:
Contradictions arise from:
- Experimental Models : Mutagenicity observed in in vivo gastric models (rodents) due to nitrosation vs. therapeutic efficacy in in vitro cancer cell lines (e.g., pancreatic cancer via IL-6/STAT3 pathway inhibition) .
- Dosage and Exposure : Low-dose enzyme inhibition (nanomolar) vs. high-dose DNA alkylation (micromolar).
- Metabolic Pathways : Co-administer antioxidants (e.g., ascorbic acid) to block nitrosamine formation in mutagenicity assays .
What advanced analytical methods detect trace amounts in environmental or biological samples?
Methodological Answer:
- Fluorescence Spectroscopy : Use triazene-fluorescein conjugates (λex = 490 nm, λem = 520 nm) with LOD 0.1 nM .
- HPLC-MS/MS : Reverse-phase C18 column (ACN/0.1% formic acid) for quantification in serum (LOD: 5 ng/mL) .
- Counter-Current Chromatography : Separate impurities (e.g., azo byproducts) using hexane/ethyl acetate/water (2:3:5) .
What mechanistic insights explain its dual role in toxicity and anticancer activity?
Advanced Methodological Answer:
- Toxicity : Triazenes decompose to alkylating agents (e.g., methyldiazonium ions), causing DNA adducts and teratogenicity in fetal models (e.g., mouse branchial anomalies) .
- Therapeutic Action : Selective CA inhibition disrupts pH regulation in hypoxic tumors, sensitizing cells to chemotherapy .
- Dose-Dependent Effects : Apoptosis induction at 10–50 µM vs. necrosis at >100 µM .
How is computational chemistry used to predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to CA IX (PDB: 3IAI) with sulfonamide anchoring to Zn²+ active site (ΔG = −9.2 kcal/mol) .
- QSAR Models : Correlate Hammett σ values of substituents with IC50 (R² = 0.89) .
- MD Simulations : Assess triazene stability in physiological pH (7.4) over 100 ns trajectories .
What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Byproduct Control : Optimize stoichiometry (1:1.05 diazonium:amine) to reduce azo impurities (<2%) .
- Solvent Selection : Replace THF with ethanol/water for safer large-scale reactions.
- Stability Testing : Store at −20°C under argon to prevent triazene degradation (t½ > 6 months) .
How does structural modification enhance its pharmacokinetic profile?
Advanced Methodological Answer:
- Prodrug Design : Acetylate sulfonamide groups to improve oral bioavailability (Cmax increase from 1.2 to 4.8 µg/mL) .
- PEGylation : Conjugate polyethylene glycol to reduce renal clearance (t½ extended from 2.1 to 8.7 h) .
- Lipid Nanoparticles : Encapsulate for targeted delivery to tumor tissue (10-fold higher accumulation vs. free drug) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
